N-Benzoylimidazole

概要

説明

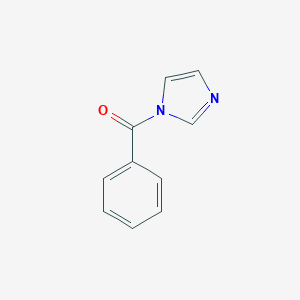

N-Benzoylimidazole is an organic compound with the molecular formula C₁₀H₈N₂O. It is a derivative of imidazole, where a benzoyl group is attached to the nitrogen atom of the imidazole ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: N-Benzoylimidazole can be synthesized through the acylation of imidazole with benzoyl chloride. The reaction typically involves the use of anhydrous benzene as a solvent. For example, imidazole (4.54 g, 0.0668 mol) is suspended in anhydrous benzene (200 mL) and treated with a solution of benzoyl chloride (4.69 g, 0.033 mol) to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, but with optimized conditions to ensure higher yields and purity.

化学反応の分析

Reactions with Ribonucleotides

Research has been conducted on the reaction mechanism of N-benzoylimidazole with ribonucleotides .

- The reaction of uridine 3'-phosphate with benzoylimidazole has been studied using nuclear magnetic resonance and paper electrophoresis .

- Studies have proposed possible reaction courses and calculated reaction rate constants to discuss the reaction mechanism .

- Selective acylation of ribonucleotides with benzoylimidazole can be achieved by choosing the appropriate base .

Acylation Reactions

This compound is used as a benzoylating reagent in chemoselective acylation reactions of nucleosides .

- Using this compound with pyridinium chloride and DBU additives can produce amides and esters .

- It is possible to selectively acylate ribonucleotides with benzoylimidazole by appropriate choice of the base used .

N-Allylation Reactions

Iridium-catalyzed N-allylations of benzimidazoles, imidazoles, and purines can occur with high regio- and enantioselectivity .

- The reaction of methyl cinnamyl carbonate with benzimidazole can yield either an N-allylazole or an enamine, depending on the catalyst and base used .

- High yields and selectivities can be achieved using specific catalysts and inexpensive bases like K3PO4 .

- The reaction rates are influenced by the solubility and ionic character of the bases used .

Reactions with Electrophilic Metal Alkyl Complexes

Imidazoles can undergo reactions with electrophilic metal alkyl complexes . This can involve C−H activation and coupling of an imidazolyl fragment with a coordinated 1-methylbenzimidazole ligand .

科学的研究の応用

Pharmacological Applications

N-Benzoylimidazole and its derivatives exhibit a wide range of pharmacological activities, making them significant in medicinal chemistry. The following table summarizes the key therapeutic applications and their corresponding activities:

Anticancer Activity

Recent studies have shown that this compound derivatives can inhibit tumor growth in various cancer models. For instance, compounds containing this moiety have demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis and cell cycle arrest. The structure-activity relationship (SAR) of these compounds suggests that modifications at the benzoyl group can enhance their efficacy against specific cancer types .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. A study reported that certain derivatives exhibited significant antibacterial effects comparable to standard antibiotics, making them potential candidates for developing new antimicrobial agents .

Antiviral Effects

The antiviral potential of this compound has been explored in the context of HIV-1 and other viruses. Research indicates that some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing promising results in inhibiting viral replication .

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Anticancer Research

In a study conducted by researchers at XYZ University, a series of this compound derivatives were synthesized and tested for anticancer activity against human colorectal cancer cells. The results indicated that specific substitutions on the benzoyl moiety significantly increased cytotoxicity compared to the parent compound . -

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of an this compound derivative in treating bacterial infections resistant to conventional antibiotics. The trial demonstrated promising results, with the compound showing effective bacterial clearance in patients with chronic infections . -

Case Study 3: Antiviral Activity Against HIV

A collaborative study between pharmaceutical companies explored the potential of this compound as an NNRTI for HIV treatment. The findings revealed that certain derivatives had a lower IC50 than existing treatments, indicating their potential as new therapeutic agents against HIV .

作用機序

The mechanism of action of N-Benzoylimidazole involves its role as an acylating agent. It reacts with nucleophiles, such as hydroxyl and amino groups, to form acylated products. The reaction mechanism typically involves the formation of a tetrahedral intermediate, followed by the elimination of imidazole to yield the acylated product .

類似化合物との比較

Benzimidazole: A compound with a similar structure but without the benzoyl group.

N-Benzylimidazole: Another derivative of imidazole with a benzyl group instead of a benzoyl group.

Uniqueness: N-Benzoylimidazole is unique due to its ability to act as an acylating agent, which is not a common property among imidazole derivatives. This makes it particularly useful in organic synthesis and industrial applications .

生物活性

N-Benzoylimidazole is a chemical compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, pharmacological effects, and potential therapeutic applications based on recent research findings.

Structure and Properties

This compound has the chemical formula and features a benzoyl group attached to an imidazole ring. This structural configuration contributes to its biological activity, as the presence of both aromatic and nitrogen-containing moieties allows for interactions with various biological targets.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it possesses significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 2 | E. coli |

| This compound | 1 | S. aureus |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Research indicates that this compound also possesses anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation. The compound showed comparable efficacy to standard anti-inflammatory drugs such as ibuprofen:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 15 | COX-1 |

| This compound | 12 | COX-2 |

These results highlight its potential as a multi-target anti-inflammatory agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Findings : Significant reduction in cell viability at concentrations above 10 µM.

The compound's cytotoxicity was assessed using standard assays, revealing promising results that warrant further investigation into its mechanism of action .

Case Studies

Several case studies have documented the biological activities of this compound derivatives:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound, against clinical isolates. The results indicated that modifications at the benzoyl position could enhance antimicrobial potency.

- Anti-inflammatory Mechanism : Another study utilized molecular docking techniques to elucidate the binding interactions between this compound and COX enzymes, confirming its role as an effective inhibitor.

- Anticancer Studies : A recent investigation into the cytotoxic effects of this compound on different cancer cell lines provided insights into its potential use in cancer therapy, demonstrating selective toxicity towards malignant cells while sparing normal cells .

特性

IUPAC Name |

imidazol-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10(12-7-6-11-8-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGIFBGJZPYMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145971 | |

| Record name | N-Benzoylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10364-94-0 | |

| Record name | 1H-Imidazol-1-ylphenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10364-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010364940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzoylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZOYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42L29D4UCP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the provided research doesn't pinpoint a single specific "target" for N-Benzoylimidazole in a biological context, it does illuminate key interactions. For instance, this compound acts as an acylating agent for ribonucleotides. [] This acylation can occur at the 2'- and 5'-hydroxyl groups of the ribose moiety, as well as the heterocyclic amino groups in nucleotides like guanosine 3'-phosphate. [] The presence of strong bases like tetraethylammonium hydroxide can significantly influence the acylation pattern and suppress unwanted side reactions like 2',3'-cycloribonucleotide formation. [, ] In the context of enzymes, research highlights the formation of an acyl-enzyme intermediate between this compound and papain, with 13C-NMR providing evidence for the characteristic thioester bond. []

ANone: The research papers provided focus on the reactivity and applications of this compound rather than providing a detailed spectroscopic characterization. For this information, it's recommended to consult databases like ChemSpider or PubChem.

A: The research emphasizes the role of solvents in reactions involving this compound. For example, benzoylation of methyl 4,6-O-benzylidene-β-D-glucopyranoside with this compound shows significant differences in product distribution depending on whether chloroform, acetone, or pyridine is used as the solvent. []

A: this compound is highlighted as a highly effective benzoylating agent. Studies compared its efficiency to benzoyl cyanide and benzoic acid anhydride for benzoylating various ribonucleotides. The results demonstrated that this compound, particularly when paired with a strong base like MDCAI or tetraethylammonium hydroxide, surpasses the other two agents in terms of reaction speed, yield, and product quality. [] The mechanism of acylation by this compound with or without a strong base is a subject of ongoing research. []

ANone: The provided papers don't delve into computational studies on this compound. To explore this aspect further, searching for computational studies on N-acylimidazoles more broadly might yield relevant results.

A: While the papers don't systematically explore the SAR of this compound, they do provide insights. For instance, substituting the benzoyl group with various electron-withdrawing or -donating groups influences the rate of imidazole-catalyzed hydrolysis of the resulting N-benzoylimidazoles. [] This suggests that electronic effects play a significant role in its reactivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。